ethyl 4-{1-[4-(methoxycarbonyl)phenyl]-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl}piperazine-1-carboxylate
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Overview
Description
ETHYL 4-{1-[4-(METHOXYCARBONYL)PHENYL]-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a unique structure that includes a pyrrole ring, a pyrazine ring, and ester functional groups, making it a versatile molecule for synthetic and analytical purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{1-[4-(METHOXYCARBONYL)PHENYL]-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multi-step organic reactions. One common approach is the condensation of a substituted phenylhydrazine with an appropriate diketone to form the pyrazine ring. This is followed by esterification reactions to introduce the ethyl ester group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures consistency and efficiency in production. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{1-[4-(METHOXYCARBONYL)PHENYL]-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but generally involve specific temperatures, solvents, and catalysts to achieve optimal results .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, alcohols, and substituted esters. These products can be further utilized in different chemical syntheses and applications .
Scientific Research Applications
ETHYL 4-{1-[4-(METHOXYCARBONYL)PHENYL]-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ETHYL 4-{1-[4-(METHOXYCARBONYL)PHENYL]-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s ester groups and aromatic rings allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazine and pyrrole derivatives with ester functional groups. Examples include:
- ETHYL 4-{1-[4-(CARBOXY)PHENYL]-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
- METHYL 4-{1-[4-(METHOXYCARBONYL)PHENYL]-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE .
Uniqueness
The uniqueness of ETHYL 4-{1-[4-(METHOXYCARBONYL)PHENYL]-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE lies in its specific combination of functional groups and its potential for diverse chemical transformations. Its structure allows for various modifications, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C19H21N3O6 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
ethyl 4-[1-(4-methoxycarbonylphenyl)-2,5-dioxopyrrol-3-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C19H21N3O6/c1-3-28-19(26)21-10-8-20(9-11-21)15-12-16(23)22(17(15)24)14-6-4-13(5-7-14)18(25)27-2/h4-7,12H,3,8-11H2,1-2H3 |
InChI Key |
VMMQIXVPVDDMBA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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